1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-(3-ethylsulfanylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3S/c1-2-12-7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) |
InChI Key |
XQWWWXOFMREIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCN1C=CC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Ethylthio Propyl 1h Pyrazol 3 Amine
Strategic Approaches to the Synthesis of 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-aminenih.govtandfonline.comchim.it
The synthesis of 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine can be strategically approached by first constructing the core 3-aminopyrazole scaffold, followed by the introduction of the N-1 side chain. This disconnection allows for flexibility and optimization at each stage of the synthesis.
Exploration of Precursor Chemistry and Reaction Pathwaystandfonline.comchim.it
The formation of the 3-aminopyrazole ring is a critical first step. A common and effective method for synthesizing 3-aminopyrazoles is through the condensation reaction of a β-ketonitrile with hydrazine or its derivatives. chim.it This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone functionality, followed by an intramolecular cyclization involving the nitrile group.
For the synthesis of the unsubstituted 3-aminopyrazole precursor, a suitable β-ketonitrile, such as 3-oxopropanenitrile, can be reacted with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol.
The second key precursor is the electrophilic side chain, 1-halo-3-(ethylthio)propane, most commonly 1-bromo-3-(ethylthio)propane. This can be prepared from 3-chloropropanol by first converting it to the corresponding thioether with sodium ethanethiolate, followed by a Finkelstein reaction to exchange the chloride for a more reactive bromide.
The final step in the synthesis of the target molecule is the N-alkylation of the 3-aminopyrazole with 1-bromo-3-(ethylthio)propane. This reaction typically proceeds via nucleophilic substitution, where the pyrazole (B372694) nitrogen attacks the electrophilic carbon of the alkyl halide. The regioselectivity of this alkylation is a key consideration, as pyrazoles have two potentially nucleophilic nitrogen atoms. In the case of 3-aminopyrazole, the N-1 position is generally favored for alkylation under neutral or basic conditions.
| Precursor | Role in Synthesis |
| β-Ketonitrile (e.g., 3-oxopropanenitrile) | Forms the C3-C4-C5 backbone of the pyrazole ring. |
| Hydrazine hydrate | Provides the N1 and N2 atoms of the pyrazole ring. |
| 1-Bromo-3-(ethylthio)propane | Introduces the (3-(ethylthio)propyl) side chain at the N1 position. |
Optimization of Reaction Conditions and Yields for the Chemical Compoundtandfonline.com
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the pyrazole ring formation and the subsequent N-alkylation.
For the synthesis of the 3-aminopyrazole precursor, the reaction temperature and choice of solvent can significantly impact the yield. While the reaction can proceed at room temperature, gentle heating (e.g., 60-80 °C) in ethanol can accelerate the reaction rate and improve the yield. The use of a slight excess of hydrazine hydrate can also drive the reaction to completion.
The N-alkylation step requires careful control to ensure high regioselectivity and yield. The choice of base is critical. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the dissolution of the reactants and promote the SN2 reaction. The reaction temperature is also a key parameter to optimize; temperatures ranging from room temperature to 80 °C are commonly used. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of side products.
| Reaction Step | Parameter | Typical Conditions | Effect on Yield |
| 3-Aminopyrazole Synthesis | Solvent | Ethanol, Methanol | Protic solvents facilitate the reaction. |
| Temperature | 60-80 °C | Higher temperatures can increase reaction rate but may lead to side products. | |
| Reactant Ratio | Slight excess of hydrazine | Drives the reaction to completion. | |
| N-Alkylation | Base | NaH, K2CO3 | Stronger bases can increase the rate of alkylation. |
| Solvent | DMF, MeCN | Aprotic polar solvents are generally preferred. | |
| Temperature | Room temperature to 80 °C | Optimization is needed to balance reaction rate and selectivity. |
Purification and Isolation Methodologies in Academic Synthesis
Following the synthesis, purification of this compound is crucial to obtain a product of high purity for subsequent chemical transformations and analyses. The purification strategy will depend on the physical properties of the compound and the nature of any impurities.
A typical work-up procedure for the N-alkylation reaction involves quenching the reaction with water and extracting the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Column chromatography is the most common method for the purification of pyrazole derivatives in an academic setting. Silica gel is typically used as the stationary phase, and a gradient of solvents, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, is used as the mobile phase. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The fractions are collected and analyzed by TLC to identify those containing the pure compound.
In some cases, if the product is a solid, recrystallization can be an effective purification technique. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and structural integrity.
Chemical Derivatization and Analogue Design of 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amineresearchgate.netnih.govias.ac.in
The structural framework of this compound offers several sites for chemical modification, allowing for the design and synthesis of a diverse range of analogues with potentially altered physicochemical properties and biological activities.
Design Principles for Structural Analogues with Modified Pyrazole or Side Chains
The design of structural analogues can be guided by principles of medicinal chemistry, such as structure-activity relationship (SAR) studies. Modifications can be systematically introduced to the pyrazole core or the N-1 side chain to probe their influence on the compound's properties.
Modification of the Pyrazole Ring:
Substitution at the C4 and C5 positions: The C4 and C5 positions of the pyrazole ring are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, or alkyl chains. nih.gov
Modification of the 3-amino group: The primary amine at the C3 position can be acylated, alkylated, or converted to other functional groups, providing a handle for further diversification.
Modification of the N-1 Side Chain:
Varying the length of the propyl chain: The three-carbon linker can be shortened or lengthened to investigate the impact of the distance between the pyrazole ring and the thioether group.
Altering the thioether group: The ethyl group on the sulfur atom can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. Oxidation of the thioether to a sulfoxide or sulfone can introduce more polar functionalities.
Introducing substituents on the propyl chain: The propyl chain can be functionalized with other groups, such as hydroxyl or amino groups, to introduce new interaction points.
Synthetic Routes for Novel Derivatives and Probes
The synthesis of novel derivatives and probes of this compound can be achieved through various chemical transformations.
Derivatization of the 3-Amino Group:
Acylation: The 3-amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides.
Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, to form secondary or tertiary amines.
Modification of the Pyrazole Ring:
Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at the C4 position of the pyrazole ring.
Nitration: The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid, typically at the C4 position. The resulting nitro group can then be reduced to an amino group, providing a handle for further functionalization.
Modification of the Side Chain:
Oxidation of the Thioether: The thioether can be selectively oxidized to a sulfoxide using mild oxidizing agents like hydrogen peroxide or to a sulfone using stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
These synthetic strategies provide a versatile toolbox for the creation of a library of analogues of this compound, enabling the exploration of its chemical space and the development of compounds with tailored properties.
Reactivity Studies and Potential Transformation Pathways of the Chemical Compound in Research Settings
The chemical structure of this compound incorporates three key functional groups that dictate its reactivity: the pyrazole ring, the primary amino group at the 3-position, and the ethylthioether moiety on the N-propyl substituent. While specific research on the reactivity of this particular molecule is not extensively documented in publicly available literature, its potential transformation pathways can be inferred from established chemical principles and the known reactivity of related 3-aminopyrazole and thioether compounds.
The primary amino group on the pyrazole ring is a versatile handle for a variety of chemical transformations. It can act as a nucleophile and can be readily diazotized, opening pathways to a range of substituted pyrazoles. The thioether linkage, while generally stable, can undergo oxidation to introduce sulfoxide and sulfone functionalities, which can modulate the compound's physicochemical properties.
Reactions Involving the 3-Amino Group
The exocyclic amino group at the C3 position of the pyrazole ring is a primary site for chemical modification. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation.
One of the most significant transformations of 3-aminopyrazoles is their use as precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. ekb.egnih.gov These bicyclic structures are of considerable interest in medicinal chemistry. The synthesis typically involves the condensation of the 3-aminopyrazole with various carbon- and nitrogen-containing electrophiles. For instance, reaction with formic acid can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com
Table 1: Potential Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Reagent | Product | Potential Biological Significance |
| Formic Acid | 1-(3-(Ethylthio)propyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Kinase inhibitors, anticancer agents mdpi.com |
| Diethyl Malonate | 1-(3-(Ethylthio)propyl)-4,6-dihydroxypyrazolo[3,4-d]pyrimidine | Adenosine analogues, antiviral agents ekb.eg |
| Urea | 1-(3-(Ethylthio)propyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | Precursors for further functionalization |
Furthermore, the 3-amino group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate that can be subjected to a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents at the 3-position of the pyrazole ring. scispace.comwikipedia.orgorganic-chemistry.orgnih.gov
Table 2: Hypothetical Sandmeyer-Type Reactions of Diazotized this compound
| Reagent | Resulting Functional Group at C3 | Product Name |
| CuCl/HCl | Chloro | 3-Chloro-1-(3-(ethylthio)propyl)-1H-pyrazole |
| CuBr/HBr | Bromo | 3-Bromo-1-(3-(ethylthio)propyl)-1H-pyrazole |
| CuCN/KCN | Cyano | 1-(3-(Ethylthio)propyl)-1H-pyrazole-3-carbonitrile |
| KI | Iodo | 1-(3-(Ethylthio)propyl)-3-iodo-1H-pyrazole |
Transformations of the Thioether Linkage
The ethylthioether group in the N-propyl side chain offers another avenue for chemical modification. Thioethers are known to undergo oxidation to form sulfoxides and subsequently sulfones upon treatment with appropriate oxidizing agents. masterorganicchemistry.com This transformation can significantly alter the polarity and hydrogen bonding capacity of the molecule.
Table 3: Potential Oxidation Products of this compound
| Oxidizing Agent | Product |
| m-CPBA (1 equivalent) | 1-(3-(Ethylsulfinyl)propyl)-1H-pyrazol-3-amine |
| m-CPBA (2 equivalents) | 1-(3-(Ethylsulfonyl)propyl)-1H-pyrazol-3-amine |
These oxidized derivatives could exhibit different biological activities and pharmacokinetic profiles compared to the parent thioether. The formation of thioethers is a common synthetic operation in the pharmaceutical industry, and their subsequent oxidation is a known strategy in drug design. acsgcipr.orgresearchgate.net
N-Alkylation and C-H Functionalization
While the pyrazole nitrogen is already alkylated, further reactions on the pyrazole ring itself are possible. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the C-N bond formation on pyrazole rings, although this is more relevant to the synthesis of aminopyrazoles rather than a reaction of the amino group itself. researchgate.netnih.govresearchgate.netacs.orgnih.gov It is conceivable that under specific conditions, C-H activation and functionalization at other positions of the pyrazole ring could be achieved.
Molecular Interactions and Mechanistic Insights of 1 3 Ethylthio Propyl 1h Pyrazol 3 Amine in Vitro and Preclinical Focus
Investigation of Potential Molecular Targets and Binding Affinities
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Carbonic Anhydrases)
No specific data is available.
Receptor Binding and Ligand-Target Interactions
No specific data is available.
Protein-Ligand Interaction Profiling in Model Systems
No specific data is available.
Cellular-Level Activity and Phenotypic Screens (In Vitro)
Modulation of Cellular Pathways and Signaling Cascades
No specific data is available.
Assessment of Cellular Responses (e.g., Anti-inflammatory, Antimicrobial Effects)
No specific data is available.
Mechanisms of Action at the Cellular Level (e.g., DNA Gyrase, DHFR Inhibition)
Research into pyrazole (B372694) derivatives, a class of compounds to which 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine belongs, has revealed several potential mechanisms of action at the cellular level. These compounds have been investigated for their ability to inhibit crucial enzymes necessary for cellular proliferation and survival, including DNA gyrase and dihydrofolate reductase (DHFR).
DNA Gyrase Inhibition
Certain pyrazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, facilitating replication and transcription. nih.gov The inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately results in bacterial cell death. For instance, a series of novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives were designed and shown to possess potent inhibitory activity against DNA gyrase, comparable to established antibiotics like ciprofloxacin. nih.gov Molecular docking studies suggest that these pyrazole-based compounds can effectively bind to the active site of the enzyme, interfering with its function. nih.gov This mechanism highlights the potential of the pyrazole scaffold in the development of new antibacterial agents.
Dihydrofolate Reductase (DHFR) Inhibition
The pyrazole nucleus is also a key pharmacophore in the design of dihydrofolate reductase (DHFR) inhibitors. researchgate.net DHFR is a vital enzyme in both prokaryotic and eukaryotic cells, catalyzing the conversion of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Tetrahydrofolate is a necessary cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. mdpi.com By blocking DHFR, pyrazole-based inhibitors can deplete the intracellular pool of tetrahydrofolate, thereby arresting DNA synthesis and cell growth. mdpi.com This mechanism is the basis for the action of several antimicrobial and anticancer drugs. researchgate.netnih.gov Studies on various pyrazole analogues have demonstrated their potential as effective DHFR inhibitors. researchgate.net
Table 1: Cellular Targets of Pyrazole Derivatives
| Enzyme Target | Cellular Process Affected | Potential Therapeutic Effect |
|---|---|---|
| DNA Gyrase | DNA replication and transcription | Antibacterial |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For the pyrazole class of compounds, numerous SAR studies have been conducted to enhance their therapeutic properties, providing insights that could be relevant for analogues of this compound. researchgate.netmdpi.comnih.govresearchgate.net These studies typically explore how changes in substituents on the pyrazole ring and its side chains influence biological activity.
Key areas of modification on the pyrazole scaffold often include:
Position 1: The site of the N-alkylation, such as the (3-(ethylthio)propyl) group in the title compound.
Position 3: The location of the amine group, a key feature for many biological interactions.
Position 4: A common site for substitution with aryl or other groups.
Position 5: Another position on the pyrazole ring where various substituents can be introduced.
Research on diverse pyrazole derivatives has yielded important SAR insights. For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, the position of substituents on the aryl ring was found to be critical for activity. nih.gov Specifically, a fluorine atom at the ortho position of the phenyl ring resulted in the highest activity compared to meta or para positions. nih.gov Further functionalization of the amino groups at the C3 and C5 positions, for instance through acetylation, was also investigated to optimize the compound's properties. nih.gov
In another study focusing on 3,4,5-substituted pyrazoles as inhibitors of meprin metalloproteases, it was found that a 3,5-diphenylpyrazole (B73989) structure already exhibited high inhibitory activity. nih.gov The introduction of different residues, such as methyl or benzyl (B1604629) groups, led to a decrease in activity, while a cyclopentyl moiety maintained similar potency. nih.gov This suggests that the size and nature of substituents at these positions are crucial determinants of inhibitory potential.
Similarly, investigations into novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives revealed that compounds with specific lipophilicity (logP values between 3.12–4.94) showed greater inhibitory effects on the growth of A549 lung cancer cells. nih.gov
The tables below summarize general SAR findings from studies on various pyrazole analogues, which may provide a framework for understanding the activity of this compound.
Table 2: SAR of Substitutions on the Pyrazole Core and Associated Phenyl Rings
| Scaffold/Series | Position of Modification | Substituent | Observation on Biological Activity | Reference |
|---|---|---|---|---|
| 4-Arylazo-3,5-diamino-1H-pyrazole | Phenyl Ring (attached at C4) | ortho-Fluoro | Highest activity | nih.gov |
| 4-Arylazo-3,5-diamino-1H-pyrazole | Phenyl Ring (attached at C4) | meta-Fluoro | Moderate activity | nih.gov |
| 4-Arylazo-3,5-diamino-1H-pyrazole | Phenyl Ring (attached at C4) | para-Fluoro | Lower activity | nih.gov |
| 3,5-Diphenylpyrazole | C3/C5 Phenyl Groups | Unsubstituted Phenyl | High inhibitory activity | nih.gov |
| 3,5-Disubstituted Pyrazole | C3/C5 | Methyl or Benzyl | Decreased inhibitory activity | nih.gov |
Table 3: SAR of Fused Pyrazole Systems and Other Analogues
| Scaffold/Series | General Structural Feature | Observation on Biological Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-(4-fluoro)phenyl group | Potent in vitro M.tb growth inhibition | mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7-amines | Variety of 5-alkyl, 5-aryl, and 5-heteroaryl groups | Active compounds identified | mdpi.com |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | LogP values in the range of 3.12–4.94 | More potent inhibition of A549 cell growth | nih.gov |
These studies collectively underscore that the biological activity of pyrazole derivatives is highly sensitive to the nature and position of various substituents on the core heterocyclic ring and its appended functionalities. nih.govnih.govnih.govmdpi.com
Computational and Theoretical Investigations of 1 3 Ethylthio Propyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Electrostatic Potential Mapping and Reactivity Descriptors
To fulfill the request would require speculating or extrapolating from data on unrelated compounds, which would violate the core principles of scientific accuracy and the specific instructions provided. Further research or de novo computational studies on 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine would be required to generate the detailed article as outlined.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties that govern a compound's efficacy, QSAR models can predict the activity of untested molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for pyrazole (B372694) derivatives involves a systematic approach. Initially, a dataset of pyrazole compounds with known biological activities (e.g., anticancer, anti-inflammatory, or antimicrobial) is compiled. researchgate.netnih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.
Various statistical methods are employed to build the QSAR models, with the goal of correlating the structural features of the compounds with their observed biological activities. These methods can range from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). The predictive power of the resulting models is rigorously validated using both internal and external validation techniques to ensure their robustness and reliability. For instance, 3D-QSAR models for pyrazole derivatives containing a thiourea (B124793) skeleton have been developed to predict their anticancer activity, yielding statistically significant models. researchgate.net
A crucial aspect of QSAR model development is the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. The selection of relevant descriptors is critical for building an accurate and interpretable QSAR model.
The following table provides an example of a hypothetical dataset that could be used for developing a QSAR model for a series of pyrazole analogues.
| Compound ID | Structure | Biological Activity (IC50, µM) | Predicted Activity (µM) |
| Analogue 1 | [Structure of Analogue 1] | 2.5 | 2.8 |
| Analogue 2 | [Structure of Analogue 2] | 1.8 | 1.5 |
| Analogue 3 | [Structure of Analogue 3] | 5.2 | 4.9 |
| Analogue 4 | [Structure of Analogue 4] | 0.9 | 1.1 |
| This compound | [Structure of the compound] | (To be predicted) | (Predicted value) |
Identification of Physicochemical Descriptors Correlating with Activity
Through the development of QSAR models for various series of pyrazole derivatives, several physicochemical descriptors have been identified as being significantly correlated with their biological activities. These descriptors provide valuable insights into the structure-activity relationships (SAR) of these compounds.
Commonly identified descriptors for pyrazole derivatives include:
Topological Descriptors: These descriptors, such as molecular connectivity indices and shape indices, describe the topology and branching of the molecule.
Electronic Descriptors: Properties like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are important for determining how well a molecule fits into a biological target's binding site.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.
For example, in studies of pyrazole derivatives as anticancer agents, it has been found that the presence of specific substituents at certain positions on the pyrazole ring can significantly impact activity. tandfonline.com The electronic nature and steric bulk of these substituents, as captured by the relevant descriptors, are often key determinants of their potency.
The table below illustrates some key physicochemical descriptors and their potential influence on the biological activity of pyrazole derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
| Electronic | Partial Atomic Charges | Influences electrostatic interactions with the target protein. |
| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |
| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. |
Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery
Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.net This approach allows for the rapid and cost-effective identification of new lead compounds with diverse chemical scaffolds.
For the discovery of novel analogues of this compound, a pharmacophore model could be generated based on the structure of a known active pyrazole derivative or the binding site of its target protein. This model would typically include features such as a hydrogen bond donor from the amine group, a hydrogen bond acceptor from the pyrazole nitrogen atoms, and a hydrophobic feature corresponding to the ethylthio-propyl side chain.
The virtual screening process would then involve computationally fitting millions of compounds from a database to this pharmacophore model. Compounds that fit the model well would be selected as "hits" and prioritized for further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. Promising candidates identified through this virtual screening workflow can then be synthesized and tested experimentally, significantly accelerating the pace of drug discovery. researchgate.net
The following table outlines the key steps in a typical pharmacophore modeling and virtual screening workflow for discovering novel pyrazole analogues.
| Step | Description |
| 1. Pharmacophore Model Generation | A 3D model is created based on the key chemical features of known active compounds or the target's binding site. |
| 2. Database Preparation | A large database of chemical compounds is prepared for virtual screening. |
| 3. Virtual Screening | The database is screened against the pharmacophore model to identify compounds that match the required features. |
| 4. Hit Filtering and Prioritization | The initial hits are filtered based on various criteria, such as drug-likeness and predicted ADME properties. |
| 5. Molecular Docking | The prioritized hits are docked into the target's binding site to predict their binding mode and affinity. |
| 6. Experimental Validation | The most promising candidates are synthesized and tested in biological assays. |
Analytical and Spectroscopic Characterization in Research of 1 3 Ethylthio Propyl 1h Pyrazol 3 Amine
Spectroscopic Techniques for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
For 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The protons on the pyrazole (B372694) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The protons of the propyl chain would exhibit characteristic multiplets, and the chemical shifts would indicate their proximity to the pyrazole nitrogen and the sulfur atom. The ethyl group protons would present as a typical quartet and triplet pattern. The amine (-NH₂) protons would likely appear as a broad singlet.
The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The carbons of the pyrazole ring would resonate at distinct chemical shifts, differentiating the substituted and unsubstituted positions. The three carbons of the propyl chain and the two carbons of the ethyl group would also be clearly resolved, confirming the carbon backbone of the side chain.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H | ~7.3 - 7.5 | Doublet |
| Pyrazole-H | ~5.5 - 5.7 | Doublet |
| N-CH₂ (propyl) | ~4.0 - 4.2 | Triplet |
| CH₂-CH₂-S (propyl) | ~1.9 - 2.1 | Multiplet |
| S-CH₂ (propyl) | ~2.5 - 2.7 | Triplet |
| S-CH₂ (ethyl) | ~2.4 - 2.6 | Quartet |
| CH₃ (ethyl) | ~1.2 - 1.4 | Triplet |
| NH₂ | ~4.5 - 5.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-NH₂ | ~150 - 155 |
| Pyrazole C-H | ~130 - 135 |
| Pyrazole C-H | ~90 - 95 |
| N-CH₂ (propyl) | ~45 - 50 |
| CH₂-CH₂-S (propyl) | ~28 - 33 |
| S-CH₂ (propyl) | ~30 - 35 |
| S-CH₂ (ethyl) | ~25 - 30 |
| CH₃ (ethyl) | ~14 - 16 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight (185.29 g/mol ).
The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. Furthermore, the fragmentation pattern observed in the spectrum offers structural clues. Expected fragmentation would involve cleavage of the propyl chain, loss of the ethyl group, and fragmentation of the pyrazole ring, helping to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.
Key expected peaks would include N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the alkyl and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would be found in the 1500-1650 cm⁻¹ region. Finally, C-N and C-S stretching bands would appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Medium to strong, often two bands |
| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium |
| C-H Stretch (Alkane) | 2850 - 2960 | Medium to strong |
| C=N / C=C Stretch (Pyrazole) | 1500 - 1650 | Medium to strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-S Stretch | 600 - 800 | Weak to medium |
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp, and symmetrical peak.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for compounds that are volatile and thermally stable. While pyrazole derivatives can be analyzed by GC, the polarity of the amine group in this compound might necessitate derivatization to improve its volatility and chromatographic behavior. If the compound is sufficiently stable, a GC method using a polar capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be employed to determine its purity. The retention time would be a characteristic property of the compound under specific GC conditions.
X-ray Crystallography for Absolute Stereochemistry and Conformation
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.
In the context of this compound, an X-ray crystallographic study would be invaluable for:
Conformational Analysis: Determining the preferred spatial orientation of the flexible (ethylthio)propyl side chain relative to the pyrazole ring. This would include the torsion angles around the C-C and C-S bonds.
Intermolecular Interactions: Revealing how molecules of this compound pack together in the solid state. This would identify any hydrogen bonding, van der Waals forces, or other non-covalent interactions that influence the crystal lattice.
Absolute Stereochemistry: If a chiral derivative of this compound were to be synthesized, X-ray crystallography could unambiguously determine the absolute configuration (R or S) of the stereocenter(s).
Unfortunately, no specific crystallographic data, such as unit cell parameters, space group, or atomic coordinates for this compound has been reported in the searched scientific literature. Therefore, a detailed analysis of its solid-state structure, conformation, and absolute stereochemistry based on experimental X-ray diffraction is not possible at this time. The data table below is representative of the type of information that would be obtained from such a study.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C8H15N3S |
| Formula Weight | 185.29 |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P21/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
This table is for illustrative purposes only, as no experimental data has been found.
Future research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to provide these critical structural details.
Preclinical Research Applications and Potential of 1 3 Ethylthio Propyl 1h Pyrazol 3 Amine As a Research Tool
Development of the Chemical Compound as a Probe Molecule in Biological Systems
There is no specific information available in the scientific literature regarding the development or use of 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine as a chemical probe. The design and characterization of a chemical probe involve demonstrating its potency, selectivity, and mechanism of action in a relevant biological context, none of which has been publicly documented for this compound.
Contribution to the Understanding of Biological Pathways and Disease Mechanisms
Due to the absence of dedicated research studies, there is no evidence to suggest that This compound has been used to elucidate biological pathways or contribute to the understanding of disease mechanisms. The potential of pyrazole-containing molecules to modulate various biological targets is well-established, with different derivatives showing activity as kinase inhibitors, anti-inflammatory agents, or antibacterials. nih.govnih.gov However, the specific biological targets and pathways affected by the ethylthio-propyl substituted pyrazole-amine remain uninvestigated.
Comparative Studies with Established Research Compounds and Inhibitors
No comparative studies featuring This compound alongside other established research compounds or inhibitors have been published. Such studies are crucial for benchmarking the activity and selectivity of a new chemical entity, and the lack of this data further indicates the nascent stage of research on this particular molecule. For context, other pyrazole (B372694) derivatives have been compared to standard drugs like ibuprofen (B1674241) and indomethacin (B1671933) in anti-inflammatory assays. nih.gov
Exploration of its Utility in Target Validation Studies
The utility of a compound in target validation relies on its ability to specifically interact with and modulate the function of a biological target, thereby helping to confirm the target's role in a disease process. There are no published target validation studies that have employed This compound . The identification of its molecular target(s) would be a prerequisite for its use in such applications.
Future Research Directions and Unanswered Questions Pertaining to 1 3 Ethylthio Propyl 1h Pyrazol 3 Amine
Opportunities for Further Structural Optimization and Diversification
The structure of 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine offers multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial to correlate specific structural features with biological activities. researchgate.net Future research should systematically explore substitutions at the pyrazole (B372694) ring, diversification of the N-1 side chain, and modification of the C-3 amino group.
The pyrazole ring itself can be substituted at the 4 and 5 positions. mdpi.com Introducing small alkyl groups, halogens, or other functional groups can significantly alter the electronic properties and steric profile of the molecule, potentially improving interactions with biological targets. nih.gov The N-1 side chain, currently a 3-(ethylthio)propyl group, is a key area for optimization. Modifications could include altering the linker length, replacing the sulfur atom with other heteroatoms (e.g., oxygen or nitrogen), or introducing cyclic moieties to modulate lipophilicity and conformational flexibility. Furthermore, the C-3 amino group is a versatile handle for derivatization. nih.gov Acylation, alkylation, or incorporation into larger heterocyclic systems could lead to new classes of compounds with improved drug-like properties. mdpi.com
Table 1: Proposed Structural Modifications for this compound
| Modification Site | Proposed Changes | Rationale |
|---|---|---|
| Pyrazole Ring (C4, C5) | Halogenation, alkylation, cyano group introduction | Modulate electronics, improve binding affinity |
| N-1 Side Chain | Vary chain length, replace sulfur, introduce rings | Optimize pharmacokinetics, explore new interactions |
| C-3 Amino Group | Acylation, sulfonylation, formation of ureas/thioureas | Enhance target engagement, improve metabolic stability |
Integration with Advanced Research Methodologies (e.g., Proteomics, Metabolomics)
To fully understand the biological impact of this compound, its integration with advanced "omics" technologies is essential. Proteomics and metabolomics can provide a systems-level view of the compound's effects, moving beyond a single-target perspective. nih.gov
Chemical proteomics can be employed to identify the direct molecular targets of the compound by using affinity-based probes or other specialized techniques. brieflands.com This approach is invaluable for target deconvolution and for understanding off-target effects that might contribute to efficacy or toxicity. jst.go.jp Global proteomics and metabolomics studies on cells or tissues treated with the compound can reveal downstream changes in protein expression and metabolite levels. researchgate.net This data can elucidate the mechanism of action by identifying perturbed signaling pathways and metabolic networks, offering insights that are crucial for drug discovery and development. nih.gov These approaches can help identify biomarkers for compound activity and provide a more comprehensive understanding of its physiological effects.
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole scaffold is present in drugs with a wide range of applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov This versatility suggests that this compound and its derivatives could have potential across multiple therapeutic areas.
A primary future direction is the systematic screening of this compound against a broad panel of biological targets. Given the prevalence of pyrazoles as kinase inhibitors, evaluating its activity against various protein kinases is a logical starting point. mdpi.com Many pyrazole-containing drugs, such as ruxolitinib and ibrutinib, target kinases. nih.gov Other potential target classes include cyclooxygenases (COX), as seen with the anti-inflammatory drug celecoxib, and enzymes involved in microbial pathogenesis. nih.govresearchgate.net The aminopyrazole moiety, in particular, is known to be a valuable framework for ligands targeting enzymes and receptors. nih.gov High-throughput screening campaigns followed by detailed in vitro and in vivo validation are necessary to uncover novel and therapeutically relevant biological targets.
Table 2: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale Based on Pyrazole Scaffold | Potential Target Classes |
|---|---|---|
| Oncology | Many pyrazole derivatives exhibit anticancer properties. nih.gov | Protein Kinases, DNA, Tubulin mdpi.comjst.go.jp |
| Inflammation | The pyrazole drug Celecoxib is a COX-2 inhibitor. researchgate.net | Cyclooxygenases, Cytokine signaling pathways |
| Infectious Diseases | Pyrazoles have shown antibacterial and antifungal activity. nih.gov | Bacterial enzymes, Viral proteases |
| Neurological Disorders | Some pyrazoles show neuroprotective effects. researchgate.net | Receptors and enzymes in the central nervous system |
Addressing Synthetic Challenges for Scalable Research Applications
For this compound to be viable for extensive preclinical and potential clinical studies, a robust and scalable synthetic route is imperative. The classical Knorr synthesis of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often faces challenges with regioselectivity, which can lead to mixtures of isomers that are difficult to separate. daneshyari.com
Future research should focus on developing a regioselective synthesis for this specific compound. Modern synthetic methods, such as multicomponent reactions, microwave-assisted synthesis, and the use of novel catalytic systems, could offer more efficient and environmentally friendly alternatives to classical methods. researchgate.netmdpi.com The development of a one-pot synthesis would be particularly advantageous for large-scale production. nih.gov Furthermore, optimizing the introduction of the 3-(ethylthio)propyl side chain is a critical step that needs to be efficient and high-yielding. A successful scalable synthesis will be crucial for producing the quantities of the compound needed for comprehensive biological evaluation.
Unresolved Questions in its Molecular Interactions and Cellular Effects
Despite the potential of this compound, many fundamental questions regarding its molecular and cellular behavior remain unanswered. A deep understanding of these aspects is critical for its rational development as a therapeutic agent.
A key unresolved question is the precise nature of its molecular interactions with its biological target(s). Once a primary target is identified, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, will be needed to visualize the binding mode. Molecular docking and simulation studies can further probe the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. researchgate.net
Q & A
Q. What are effective synthetic routes for 1-(3-(Ethylthio)propyl)-1H-pyrazol-3-amine?
A multi-step synthesis involving palladium-catalyzed hydrogenation and nucleophilic substitution is commonly employed. For example, nitropyrazole intermediates can be reduced using 10% Pd/C under hydrogen pressure (40 psi) to yield the amine, followed by alkylation with 3-(ethylthio)propyl halides. Reaction optimization with cesium carbonate or copper(I) bromide as catalysts improves yields .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. NMR (400 MHz, CDCl) identifies proton environments (e.g., δ 8.87–7.33 ppm for pyridine and pyrazole protons), while HRMS (ESI) confirms the molecular ion ([M+H]) .
Q. How does the ethylthio substituent influence solubility and reactivity compared to other alkyl/aryl groups?
The ethylthio group enhances lipophilicity, which improves membrane permeability in biological assays. Unlike methyl or phenyl substituents, the sulfur atom participates in hydrogen bonding and redox reactions, potentially modulating metabolic stability .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Density functional theory (DFT) calculations predict transition states and intermediates, guiding solvent selection (e.g., DMSO for polar intermediates) and catalyst choice. Reaction path searches using quantum chemical methods reduce trial-and-error experimentation .
Q. What strategies resolve contradictory data in reaction yields or purity?
Low yields (e.g., 17.9% in Example 5 of ) may arise from side reactions or catalyst deactivation. Purification via gradient chromatography (ethyl acetate/hexane) and acid-base extraction improves purity. Analytical HPLC (≥98% purity thresholds) ensures reproducibility .
Q. How do structural modifications at the pyrazole ring impact biological activity?
Positional isomerism (e.g., 3-amine vs. 5-amine) alters binding affinity in enzyme assays. For instance, 3-aminopyrazoles exhibit higher inhibitory activity against bacterial targets compared to 5-substituted analogs, as shown in gram-positive antibacterial screens .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Standard assays include:
Q. How can reactor design improve scalability of its synthesis?
Continuous-flow reactors with immobilized Pd/C catalysts enhance hydrogenation efficiency. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste, aligning with green chemistry principles .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR shifts (e.g., δ 104–160 ppm for pyrazole carbons) with computational predictions to validate stereochemistry .
- Safety Protocols : Adhere to chemical hygiene plans (e.g., PPE, fume hoods) for handling sulfur-containing intermediates, which may emit toxic vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
